molecular formula C11H12ClNO B13865439 2-Piperidinone, 5-(4-chlorophenyl)-

2-Piperidinone, 5-(4-chlorophenyl)-

Cat. No.: B13865439
M. Wt: 209.67 g/mol
InChI Key: PMIWQYDBCMPDAS-UHFFFAOYSA-N
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Description

2-Piperidinone, 5-(4-chlorophenyl)- is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications

Preparation Methods

The synthesis of 2-Piperidinone, 5-(4-chlorophenyl)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation followed by Michael addition and Mannich reaction. This multi-step process typically uses aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia as starting materials . The reaction conditions often involve the use of alcohols as solvents and can yield highly stereoselective products.

Industrial production methods may involve the use of organophotocatalysis, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Chemical Reactions Analysis

2-Piperidinone, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into piperidines or other reduced forms.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Piperidinone, 5-(4-chlorophenyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Piperidinone, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

2-Piperidinone, 5-(4-chlorophenyl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(4-chlorophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWQYDBCMPDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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